Dechromose-A chrommycin A3

Description

Classification within the Aureolic Acid Family of Polyketides

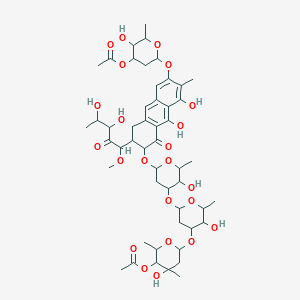

Dechromose-A chromomycin (B10761888) A3 belongs to the aureolic acid group of antitumor compounds. nih.govresearchgate.net These compounds are characterized as tricyclic polyketides and are produced by various species of Streptomyces. nih.govresearchgate.net Structurally, aureolic acids are glycosylated molecules, featuring two oligosaccharide chains of differing lengths attached to a tricyclic aglycone core. nih.govresearchgate.netontosight.ai A key feature of their biological activity is their ability to interact with the minor groove of DNA, particularly in regions with high guanine-cytosine (GC) content. nih.govresearchgate.netnih.gov This interaction is non-intercalative and requires the presence of divalent metal ions, such as magnesium (Mg²⁺), to form a dimeric complex with DNA. nih.govresearchgate.netoup.com

The biosynthesis of aureolic acid family members, including chromomycin A3, is a complex process involving a type II polyketide synthase (PKS). ijpsonline.com The gene clusters responsible for the biosynthesis of chromomycin A3 and the closely related mithramycin have been extensively studied, revealing both similarities and differences in their genetic organization. ijpsonline.comnih.gov For instance, the genes for the ketosynthase (KS) and chain length factor (CLF), crucial components of the minimal PKS, are located together in the chromomycin A3 gene cluster, while the acyl carrier protein (ACP) gene is found at a significant distance downstream. ijpsonline.com The biosynthesis proceeds through a tetracyclic intermediate, premithramycinone (B1215898), which is a common step for all members of this family. nih.govresearchgate.net Subsequent modifications, including glycosylation, methylation, and acylation, occur on this tetracyclic scaffold before a final monooxygenase-catalyzed conversion to the biologically active tricyclic structure. nih.govresearchgate.net

Origin and Production by Streptomyces Species

Streptomyces, a genus of Gram-positive bacteria, are renowned for their ability to produce a vast array of secondary metabolites, including over two-thirds of clinically useful antibiotics of natural origin. wikipedia.orgbjid.org.br These filamentous bacteria are predominantly found in soil and decaying vegetation. wikipedia.org The production of antibiotics and other bioactive compounds by Streptomyces is often linked to their complex life cycle, which involves the formation of a substrate mycelium and aerial hyphae that differentiate into spores. bjid.org.br

Terrestrial Streptomyces Strains

Historically, terrestrial Streptomyces have been the primary source for the isolation of chromomycin A3 and other aureolic acids. Streptomyces griseus is a well-known producer of chromomycin A3. ontosight.aiasm.orgwikipedia.org Other terrestrial strains, such as Streptomyces cavourensis, have also been reported to produce this compound. nih.gov In a more recent discovery, a novel species, Streptomyces tagetis, isolated from the roots of the medicinal plant Tagetes patula, has been identified as a producer of chromomycin A2 and A3. frontiersin.org This highlights the continued potential of terrestrial environments for discovering new antibiotic-producing strains.

Marine-Derived Streptomyces Strains

In the ongoing search for novel bioactive compounds, marine environments have emerged as a promising frontier. Marine-derived actinomycetes, including Streptomyces, have been shown to produce a diverse range of secondary metabolites. nih.gov Research has demonstrated that marine Streptomyces strains can produce well-known antibiotics that were originally isolated from their terrestrial counterparts, including chromomycin A3. researchgate.net For example, a Streptomyces sp. (strain MBTI36), isolated from marine sediment off Jeju Island, Korea, was identified as a producer of chromomycin A3, along with other chromomycin derivatives. nih.govdntb.gov.uamdpi.com This strain was found to be most closely related to Streptomyces microflavus. nih.govdntb.gov.uaresearchgate.net Another marine sediment-associated strain, Streptomyces sp. KMM 9048, has also been shown to produce chromomycin A3. nih.gov

Historical Context of Research Focus

The scientific investigation of chromomycin A3 has evolved significantly since its discovery, initially focusing on its ability to inhibit microbial growth and later shifting towards its potential as an anticancer agent.

Early Investigations into Antimicrobial Activities

Early research on chromomycin A3 established its potent antibacterial activity, particularly against Gram-positive bacteria. nih.govwikipedia.org Studies demonstrated its effectiveness against pathogens such as Bacillus subtilis, Staphylococcus aureus, and Enterococcus hirae. nih.gov The mechanism of its antimicrobial action was found to be the inhibition of RNA synthesis by binding to the DNA template. oup.com Specifically, chromomycin A3 was shown to be a potent inhibitor of the RNA polymerase reaction. oup.com This inhibitory effect was more pronounced with native DNA as a template compared to denatured DNA, and the presence of the sugar moieties in the chromomycin A3 structure was found to be essential for this activity. oup.comoup.com More recent studies have continued to explore its antibacterial properties, including its activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govdntb.gov.ua

Properties

CAS No. |

120381-88-6 |

|---|---|

Molecular Formula |

C50H70O23 |

Molecular Weight |

1039.1 g/mol |

IUPAC Name |

[6-[[6-[4-[4-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] acetate |

InChI |

InChI=1S/C50H70O23/c1-18-29(70-33-14-30(68-24(7)52)41(56)20(3)64-33)13-27-11-26-12-28(47(63-10)46(61)40(55)19(2)51)48(45(60)38(26)44(59)37(27)39(18)54)73-35-16-31(42(57)22(5)66-35)71-34-15-32(43(58)21(4)65-34)72-36-17-50(9,62)49(23(6)67-36)69-25(8)53/h11,13,19-23,28,30-36,40-43,47-49,51,54-59,62H,12,14-17H2,1-10H3 |

InChI Key |

HUKOAMMQHCNVFM-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)O)OC(=O)C)O)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC(=O)C)(C)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)O)OC(=O)C)O)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC(=O)C)(C)O)O |

Synonyms |

CRA-B dechromose-A chrommycin A3 |

Origin of Product |

United States |

Molecular Biosynthesis of Dechromose a Chrommycin A3

Polyketide Core Assembly and Modifications

The journey of Dechromose-A chromomycin (B10761888) A3 biosynthesis commences with the construction of its characteristic polyketide backbone, a process governed by a type II polyketide synthase (PKS) system. ijpsonline.com This initial phase lays the foundation for the molecule's tricyclic core, which is subsequently tailored by a series of enzymatic modifications to form the aglycone.

Minimal Polyketide Synthase Components and Organization

The biosynthesis of the chromomycin A3 aglycone is initiated by a minimal PKS system. This enzymatic machinery is responsible for the iterative condensation of acyl-CoA precursors to form a linear polyketide chain. nih.gov The core components of this PKS include the ketosynthase α (KSα), ketosynthase β (KSβ, also known as the chain length factor), and an acyl carrier protein (ACP). nih.gov These proteins work in concert to assemble the polyketide backbone. The genetic blueprint for these enzymes is located within a dedicated biosynthetic gene cluster, which in the case of chromomycin A3 produced by Streptomyces griseus, spans approximately 43 kilobases and contains 36 genes. nih.gov

Enzymatic Steps in Aglycone Formation

The formation of the chromomycin A3 aglycone from the initial polyketide chain involves a series of intricate enzymatic reactions. The aglycone is assembled from one acetyl-CoA and nine malonyl-CoA units. nih.gov Following the assembly of the linear decaketide by the PKS, a cascade of cyclization and aromatization reactions occurs. researchgate.net Key enzymes, including cyclases and aromatases, guide the folding of the polyketide chain to form the characteristic tricyclic ring system. researchgate.net Subsequent modifications, such as hydroxylations catalyzed by oxygenases and methylations by methyltransferases, further embellish the aglycone. nih.gov A crucial late-stage modification is the oxidative cleavage of a fourth ring of a tetracyclic intermediate, a step catalyzed by an oxygenase homologous to MtmOIV, to yield the final tricyclic chromophore. researchgate.net

Deoxysugar Biosynthesis Pathways

Characterization of Individual Deoxysugar Units

The oligosaccharide appendages of chromomycin A3 are composed of several distinct deoxysugar units. The disaccharide chain consists of 4-O-acetyl-D-oliose (sugar A) and 4-O-methyl-D-oliose (sugar B). nih.govnih.gov The trisaccharide chain is comprised of two units of D-olivose (sugars C and D) and one unit of 4-O-acetyl-L-chromose B (sugar E). nih.govnih.gov The biosynthesis of these deoxysugars involves dedicated pathways that start from common sugar precursors and are catalyzed by a suite of tailoring enzymes.

Table 1: Deoxysugar Units of Chromomycin A3

| Sugar Designation | Deoxysugar | Modifications | Oligosaccharide Chain |

| A | D-oliose | 4-O-acetylation | Disaccharide |

| B | D-oliose | 4-O-methylation | Disaccharide |

| C | D-olivose | None | Trisaccharide |

| D | D-olivose | None | Trisaccharide |

| E | L-chromose B | 4-O-acetylation | Trisaccharide |

Precursor Metabolite Utilization

The biosynthesis of the deoxysugars found in chromomycin A3 originates from primary metabolism, with glucose-1-phosphate being a key precursor. This is converted to TDP-D-glucose, which then enters a series of enzymatic reactions including deoxygenation, epimerization, and reduction to generate the various TDP-activated deoxysugars required for glycosylation. For instance, the biosynthesis of D-olivose and D-oliose involves a 4-ketoreductase that determines the stereochemistry at the C-4 position. core.ac.uk The chromomycin gene cluster encodes putative 4-ketoreductases, such as CmmUII, which are implicated in directing the biosynthesis of D-oliose.

Glycosylation Events and Saccharide Chain Formation

The final and crucial stage in the biosynthesis of chromomycin A3 is the sequential attachment of the deoxysugar units to the aglycone, a process mediated by a series of glycosyltransferases (GTs). The chromomycin gene cluster contains four identified glycosyltransferase genes: cmmGI, cmmGII, cmmGIII, and cmmGIV. nih.govnih.gov

Genetic inactivation studies have elucidated the specific roles of these GTs. CmmGIV and CmmGIII are involved in the sequential addition of the first two sugars of the trisaccharide chain, D-olivose (sugar C) and D-olivose (sugar D), to the aglycone. nih.govnih.gov The transfer of the final sugar of this chain, 4-O-acetyl-L-chromose B (sugar E), is also likely facilitated by one of these GTs. nih.gov Subsequently, CmmGII and CmmGI are responsible for the stepwise attachment of the two D-oliosyl residues to form the disaccharide chain. nih.govnih.gov

Following the assembly of the complete glycosylated structure, final tailoring reactions occur. An acetyltransferase, CmmA, catalyzes the acetylation of the 4-hydroxyl groups of sugar E and then sugar A. nih.govmicrobiologyresearch.org A methyltransferase, CmmMIII, is responsible for the methylation of the 4-hydroxyl group of sugar B. nih.govresearchgate.net These terminal modifications are critical for the full biological activity of chromomycin A3.

Table 2: Glycosyltransferases in Chromomycin A3 Biosynthesis

| Glycosyltransferase | Proposed Function |

| CmmGIV | Attachment of D-olivose (sugar C) |

| CmmGIII | Attachment of D-olivose (sugar D) |

| CmmGII | Attachment of the first D-oliose residue of the disaccharide |

| CmmGI | Attachment of the second D-oliose residue (sugar B) |

Role of Glycosyltransferases (e.g., CmmGI, CmmGII, CmmGIII, CmmGIV)

The glycosylation of the chromomycin aglycone is a critical step in its biosynthesis, and it is catalyzed by a set of four glycosyltransferases: CmmGI, CmmGII, CmmGIII, and CmmGIV. nih.govnih.gov These enzymes are responsible for the attachment of the five deoxysugar moieties that form the characteristic disaccharide and trisaccharide chains of chromomycin A3. nih.govnih.gov Through gene inactivation studies, the specific roles of these glycosyltransferases have been elucidated.

CmmGIV is the first glycosyltransferase to act, attaching the initial sugar, D-olivose (sugar C), to the premithramycinone (B1215898) intermediate. nih.govnih.gov Subsequently, CmmGIII adds the second D-olivose unit (sugar D). nih.govnih.gov The final sugar of the trisaccharide chain, 4-O-acetyl-L-chromose B (sugar E), is also likely attached by one of these two glycosyltransferases, although the precise enzyme has not been definitively identified. nih.govnih.gov

The disaccharide chain is assembled by CmmGII and CmmGI . CmmGII is responsible for transferring the first D-oliosyl residue (sugar A) to the prechromomycin A3 intermediate. nih.govnih.gov Following this, CmmGI adds the second D-oliosyl residue (sugar B) to complete the disaccharide chain. nih.govnih.gov

| Glycosyltransferase | Function |

| CmmGIV | Attaches the first sugar (D-olivose, sugar C) of the trisaccharide chain. nih.govnih.gov |

| CmmGIII | Attaches the second sugar (D-olivose, sugar D) of the trisaccharide chain. nih.govnih.gov |

| CmmGII | Attaches the first sugar (4-O-acetyl-D-oliose, sugar A) of the disaccharide chain. nih.govnih.gov |

| CmmGI | Attaches the second sugar (4-O-methyl-D-oliose, sugar B) of the disaccharide chain. nih.govnih.gov |

Sequential Incorporation of Sugar Residues

The assembly of the saccharide chains of chromomycin A3 follows a strict and sequential order, as determined by the analysis of mutants with inactivated glycosyltransferase genes. nih.govnih.gov The process begins with the formation of the trisaccharide chain, followed by the addition of the disaccharide chain.

The biosynthesis initiates with the tetracyclic intermediate, premithramycinone. nih.govnih.gov CmmGIV catalyzes the transfer of the first sugar, D-olivose (sugar C), to this intermediate. nih.govnih.gov This is followed by the action of CmmGIII, which adds a second D-olivose (sugar D). nih.govnih.gov The final sugar of the trisaccharide, 4-O-acetyl-L-chromose B (sugar E), is then attached. nih.govnih.gov Once the trisaccharide chain is complete, the disaccharide chain is assembled on the resulting intermediate, prechromomycin A3. nih.govnih.gov CmmGII first incorporates 4-O-acetyl-D-oliose (sugar A), and then CmmGI adds 4-O-methyl-D-oliose (sugar B) to finalize the glycosylation process. nih.govnih.gov

Acetylation and Methylation Patterns of Saccharide Moieties

The sugar moieties of chromomycin A3 undergo further modifications through acetylation and methylation, which are crucial for its biological activity. nih.govnih.gov These tailoring reactions are catalyzed by specific enzymes encoded within the biosynthetic gene cluster.

Two O-acetylation events occur on the sugar residues. nih.gov The acetyltransferase CmmA is responsible for both of these modifications. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org It first adds an acetyl group to the 4-hydroxyl group of sugar E (4-O-acetyl-L-chromose B) and then to the 4-hydroxyl group of sugar A (4-O-acetyl-D-oliose). nih.gov These acetyl groups have been shown to be significant contributors to the DNA binding affinity and antitumor properties of chromomycin A3. nih.govnih.gov

In addition to acetylation, a methylation reaction occurs on sugar B. The methyltransferase CmmMIII catalyzes the O-methylation at the 4-position of the D-oliose moiety, resulting in 4-O-methyl-D-oliose. researchgate.net

| Modification | Enzyme | Substrate Sugar |

| Acetylation | CmmA | Sugar E (L-chromose B) |

| Acetylation | CmmA | Sugar A (D-oliose) |

| Methylation | CmmMIII | Sugar B (D-oliose) |

Biosynthetic Gene Cluster Analysis

The genes responsible for the biosynthesis of chromomycin A3 are clustered together on the chromosome of the producing organism, Streptomyces griseus subsp. griseus. nih.gov This biosynthetic gene cluster spans approximately 43 kilobases and contains 36 genes. nih.gov These genes encode all the necessary enzymes for the production of the polyketide backbone, the deoxysugar precursors, the glycosyltransferases for their attachment, and the tailoring enzymes for subsequent modifications, as well as regulatory and resistance elements. nih.gov

Genetic Organization and Comparative Genomics with Related Aureolic Acids (e.g., Mithramycin)

Chromomycin A3 belongs to the aureolic acid family of antitumor antibiotics, which also includes the well-known compound mithramycin. ijpsonline.com While both compounds share the same tricyclic aglycone, they differ in their glycosylation patterns. nih.govijpsonline.com This difference is reflected in the organization of their respective biosynthetic gene clusters.

Comparative analysis of the chromomycin A3 and mithramycin gene clusters reveals significant differences in their genetic organization. ijpsonline.comijpsonline.com For instance, the genes for the minimal polyketide synthase (PKS), including ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP), are located together in the mithramycin cluster. ijpsonline.comijpsonline.com In contrast, in the chromomycin A3 cluster, the ACP gene is located over 8 kb downstream from the KS and CLF genes. ijpsonline.comijpsonline.com Furthermore, the location of the bifunctional cyclase/aromatase gene also differs between the two clusters. ijpsonline.com These organizational differences likely contribute to the distinct glycosylation patterns observed in the final molecules.

Identification and Characterization of Genes Encoding Biosynthetic Enzymes and Regulatory Elements

The chromomycin A3 biosynthetic gene cluster from Streptomyces griseus subsp. griseus has been identified and extensively characterized. nih.gov It contains genes encoding the type II polyketide synthase responsible for the aglycone assembly, enzymes for the biosynthesis of the deoxysugar precursors, the four glycosyltransferases (CmmGI-IV), and the tailoring enzymes, including the acetyltransferase CmmA and the methyltransferase CmmMIII. nih.govmicrobiologyresearch.orgmicrobiologyresearch.orgresearchgate.netnih.gov

In addition to the biosynthetic genes, the cluster also harbors regulatory genes that control the expression of the pathway. researchgate.net For example, the inactivation of a specific transcriptional repressor, cmmRII, has been shown to lead to the overproduction of chromomycin A3. researchgate.net The cluster also includes genes that confer resistance to the antibiotic, preventing the producing organism from being harmed by its own toxic product. nih.gov

Genetic and Metabolic Engineering for Biosynthesis Modulation

The detailed understanding of the chromomycin A3 biosynthetic pathway has opened up avenues for genetic and metabolic engineering to modulate its production and generate novel analogs. nih.gov By manipulating the genes within the cluster, it is possible to alter the structure of the final compound and potentially improve its therapeutic properties.

One approach involves the inactivation of specific genes to accumulate biosynthetic intermediates or to create novel derivatives. nih.gov For example, inactivation of the glycosyltransferase genes has led to the production of various chromomycin analogs with altered sugar chains. nih.govnih.gov Similarly, disrupting the tailoring enzymes can result in compounds lacking specific acetyl or methyl groups.

Furthermore, combinatorial biosynthesis, which involves expressing genes from the chromomycin cluster in different host organisms or combining them with genes from other biosynthetic pathways, offers a powerful strategy for generating a diverse range of new aureolic acid derivatives. nih.govacs.org These engineered compounds can then be screened for improved antitumor activity or other desirable pharmacological properties.

Strategies for Enhanced Production Titers

The native production of chromomycin A3 in wild-type strains is often low, necessitating the development of strategies to increase manufacturing efficiency. psu.edu Metabolic engineering has proven effective in boosting production titers through the manipulation of regulatory genes and precursor pathways.

A key strategy involves the modification of pathway-specific regulatory genes. In Streptomyces reseiscleroticus, a silent chromomycin biosynthetic gene cluster was activated by manipulating two regulatory genes: SrcmRI, a SARP-type activator, and SrcmRII, a PadR-like repressor. nih.gov Overexpression of the activator SrcmRI alone initiated the production of chromomycins A3 and A2. nih.gov Similarly, disrupting the repressor gene SrcmRII also turned on the biosynthetic pathway, leading to even higher yields. nih.gov A synergistic effect was observed when both strategies were combined. An engineered strain with both the disruption of SrcmRII and the overexpression of SrcmRI produced significantly higher amounts of chromomycins A3 and A2. nih.gov Subsequent optimization of the culture medium further amplified these results, demonstrating a powerful method for enhancing production. nih.gov A similar approach in S. griseus showed that inactivating the repressor gene cmmRII resulted in a high-chromomycin-producing strain. nih.gov

Another successful approach is to increase the supply of essential building blocks for polyketide synthesis. The biosynthesis of the chromomycin aglycone depends on the availability of malonyl-CoA. nih.govbiorxiv.org Overexpression of the acetyl-CoA carboxylase genes (ovmGIH) in various actinomycete producer strains, including a chromomycin A3 producer, was explored to channel more acetyl-CoA into the malonyl-CoA pool, thereby enhancing polyketide production. biorxiv.org

| Genetic Modification Strategy | Producing Strain | Product | Titer (mg/L) | Fold Increase (Approx.) |

| Overexpression of SrcmRI (activator) | S. reseiscleroticus | Chromomycin A3 / A2 | 8.9 / 13.2 | - |

| Disruption of SrcmRII (repressor) | S. reseiscleroticus | Chromomycin A3 / A2 | 49.3 / 53.3 | ~5.5x / 4.0x |

| SrcmRII disruption + SrcmRI overexpression | S. reseiscleroticus | Chromomycin A3 / A2 | 69.4 / 81.7 | ~7.8x / 6.2x |

| SrcmRII disruption + SrcmRI overexpression + Optimized Media | S. reseiscleroticus | Chromomycin A3 / A2 | 145.1 / 158.3 | ~16.3x / 12.0x |

Rational Design and Combinatorial Biosynthesis of Analogues

Combinatorial biosynthesis offers a powerful toolkit for generating novel chromomycin analogues with potentially improved pharmacological properties. nih.govpsu.edu This approach leverages the knowledge of the biosynthetic gene cluster to rationally engineer the pathway. Strategies include the targeted inactivation of specific genes, the introduction of genes from other pathways, and the use of heterologous expression systems to create a wide array of new chemical structures. psu.edu

Targeted Inactivation of Biosynthetic Genes

The characterization of the chromomycin A3 biosynthetic gene cluster from S. griseus subsp. griseus, which spans 43 kb and contains 36 genes, has been fundamental to this approach. nih.gov By systematically inactivating genes involved in polyketide modification and glycosylation, researchers have successfully produced a variety of new chromomycin derivatives. nih.govnih.gov

Modifying the Polyketide Core: Inactivation of the cmmWI gene, which encodes a polyketide reductase responsible for modifying an aliphatic side chain, resulted in a mutant that produced three novel compounds: chromomycin SK, chromomycin SA, and chromomycin SDK. nih.gov

Modifying the Sugar Chains: The sugar moieties of chromomycin A3 are critical for its biological activity, making the glycosyltransferase genes prime targets for inactivation. asm.org The chromomycin gene cluster contains four such genes: cmmGI, cmmGII, cmmGIII, and cmmGIV. nih.govnih.gov Independent inactivation of these genes led to the accumulation of intermediates with altered glycosylation patterns. nih.govnih.gov

Inactivation of cmmGII , which is involved in attaching the disaccharide chain, yielded two new tetracyclic compounds, prechromomycin A2 and prechromomycin A3, that completely lacked this two-sugar unit. nih.gov

Inactivation of cmmGI , responsible for adding the second sugar (4-O-methyl-D-oliose) of the disaccharide chain, produced three tricyclic compounds that lacked this specific sugar: prechromomycin A4 and its acetylated derivatives. nih.gov This strategy directly demonstrates a method for producing a "de-sugar" analogue.

Inactivation of cmmGIII and cmmGIV , which sequentially add the first two sugars of the trisaccharide chain, resulted in the accumulation of the known intermediates premithramycin A1 and premithramycinone, respectively. nih.gov

Modifying Terminal Steps: Targeting genes involved in the final tailoring steps of the pathway has also yielded new analogues. Inactivation of the cmmOIV gene, a monooxygenase that catalyzes the oxidative cleavage of the fourth ring of a tetracyclic precursor, blocked the formation of the final tricyclic core and led to the accumulation of novel prechromomycin-type compounds. nih.gov

| Inactivated Gene | Gene Function | Resulting Compounds | Structural Change |

| cmmWI | Polyketide Reductase | Chromomycin SK, SA, SDK | Altered aliphatic side chain |

| cmmGII | Glycosyltransferase | Prechromomycin A2, A3 | Lacks entire disaccharide chain |

| cmmGI | Glycosyltransferase | Prechromomycin A4, acetylated derivatives | Lacks sugar B (4-O-methyl-D-oliose) |

| cmmGIII | Glycosyltransferase | Premithramycin A1 | Lacks sugars D and E of trisaccharide |

| cmmGIV | Glycosyltransferase | Premithramycinone | Lacks entire trisaccharide chain |

| cmmOIV | Monooxygenase | Tetracyclic prechromomycins | Un-cleaved fourth ring of aglycone |

Precursor-Directed Biosynthesis Approaches

Precursor-directed biosynthesis is a strategy that involves feeding structural analogues of a natural biosynthetic intermediate to a microorganism, which may then incorporate the analogue into the final product. psu.edu A more advanced version of this technique, known as mutasynthesis, combines this approach with the use of a mutant strain that is blocked in the biosynthesis of the natural precursor. nih.govpsu.edu This blockage prevents competition from the endogenous substrate and forces the cell to use the externally supplied analogue. While specific examples of feeding unnatural precursors to chromomycin-producing strains are not extensively detailed, the principle has been demonstrated in the closely related mithramycin pathway. A mutant of S. argillaceus unable to produce a key aglycone intermediate could have its production restored by feeding it with premithramycinone, showcasing the feasibility of this approach. d-nb.info This method holds potential for generating novel chromomycin derivatives by supplying chemically synthesized sugar or aglycone precursors that differ from the natural ones.

Heterologous Expression Systems for Biosynthetic Pathway Elucidation

Expressing biosynthetic genes or entire gene clusters in a well-characterized, fast-growing host organism (a heterologous host) is a powerful method for studying gene function and producing novel compounds. nih.gov This strategy has been instrumental in understanding the chromomycin biosynthetic pathway.

To confirm the function of the polyketide synthase (PKS) from the silent chromomycin cluster in S. reseiscleroticus, the minimal PKS genes (srcmPKS) were transferred into Streptomyces lividans. nih.gov The engineered S. lividans strain successfully produced the expected decaketide backbone, confirming the function of these genes. nih.gov

Heterologous expression has also been crucial for elucidating the roles of resistance and transport genes. The chromomycin cluster contains genes like cmrA, cmrB, and cmrX that protect the producing organism from its own antibiotic. nih.govmicrobiologyresearch.org Expressing these genes individually and in combination in the heterologous host Streptomyces albus revealed their specific roles. nih.govresearchgate.net These experiments demonstrated that the ABC transporter encoded by cmrA and cmrB confers a high level of resistance to a deacetylated precursor of chromomycin A3, suggesting that the final acetylation step may be linked to the transport and secretion process. nih.govmicrobiologyresearch.orgresearchgate.net This detailed understanding of the biosynthetic machinery is essential for the rational design of new production schemes and novel analogues.

Molecular Mechanisms of Action of Dechromose a Chrommycin A3

DNA-Binding Interactions

The binding of Chromomycin (B10761888) A3 to DNA is a reversible interaction that occurs exclusively in the presence of divalent metal ions nih.govnih.gov. The drug itself does not bind directly to DNA; instead, it first forms a coordination complex with a metal ion, and this complex serves as the DNA-binding agent nih.gov.

Spectroscopic analyses have revealed that Chromomycin A3 and magnesium ions (Mg2+) form two distinct types of complexes depending on their relative concentrations nih.govnactem.ac.uk. These are commonly referred to as Complex I, with a 1:1 stoichiometry of Chromomycin A3 to Mg2+, and Complex II, with a 2:1 stoichiometry nih.govnactem.ac.uk.

The DNA-binding ligand is the dimeric complex, where two molecules of Chromomycin A3 are chelated to a single Mg2+ ion, forming a [(Chromomycin A3)2Mg2+] entity nih.gov. Subsequent interaction with the DNA duplex occurs at a stoichiometry of one dimeric drug-metal complex per DNA binding site nih.gov. Nuclear Magnetic Resonance (NMR) studies with small DNA duplexes have confirmed this binding model, showing a final complex with a stoichiometry of 2 drug molecules:1 Mg2+ ion:1 DNA duplex nih.gov.

| Complex Component | Stoichiometric Ratio | Description |

| Complex I | 1 Drug : 1 Mg2+ | A preliminary complex formed between the drug and the divalent cation nih.govnactem.ac.uk. |

| Complex II | 2 Drugs : 1 Mg2+ | The dimeric, DNA-binding form of the drug-cation complex nih.govnactem.ac.uk. |

| Final DNA Complex | 2 Drugs : 1 Mg2+ : 1 DNA Duplex | The complete assembly where the dimeric drug complex binds to a single DNA site nih.gov. |

The Chromomycin A3-Mg2+ complex demonstrates a strong preference for binding to GC-rich regions of DNA cellsignal.comnih.govresearchgate.net. NMR studies have corroborated this specificity, showing that the most significant changes in the DNA's chemical shifts upon drug binding occur at guanine (B1146940) (G) and cytosine (C) bases nih.gov. The complex specifically recognizes and binds to sequences containing GC steps, with some studies indicating a preference for a 5'-GGCC- binding core nih.govresearchgate.net. This specificity is a critical determinant of its biological activity, directing it to promoter regions of genes which are often rich in GC content.

Structural studies have definitively established that the [(Chromomycin A3)2Mg2+] complex binds to the minor groove of the DNA double helix nih.govresearchgate.net. Two-dimensional NMR spectroscopy has been instrumental in elucidating this binding mode. These studies position the chromomycinone (B158636) hydroxyls and specific carbohydrate moieties (the E carbohydrates) of the drug within the minor groove nih.gov. This orientation facilitates direct interactions between the drug and the floor of the minor groove, which is essential for the stability of the complex. The binding of the bulky dimeric complex necessitates a significant conformational adjustment in the DNA, specifically a widening of the minor groove to accommodate the ligand nih.gov.

Divalent cations are indispensable for the formation of stable Chromomycin A3-DNA complexes researchgate.netnih.gov. The metal ion, typically Mg2+, acts as a bridge, holding two drug molecules together in a specific orientation to create the dimeric structure that is competent for DNA binding nih.govresearchgate.net.

In this coordination complex, the magnesium ion is in an octahedral geometry. It is bound to four oxygen atoms contributed by the two Chromomycin A3 molecules, with the fifth and sixth coordination sites being occupied by water molecules researchgate.net. The role of the cation extends beyond simply neutralizing the anionic charge of the drug at physiological pH; it is fundamentally required to structure the drug dimer correctly for insertion into the DNA minor groove nih.govresearchgate.netacs.org. While Mg2+ is commonly studied, other divalent cations such as Ni2+, Co2+, and Fe2+ can also facilitate this complex formation, in some cases with even stronger effects researchgate.net.

Chromomycin A3 is a glycosidic compound, featuring both di- and trisaccharide chains attached to its chromophore core nih.gov. These sugar moieties play a crucial role in both the formation of the drug dimer and its subsequent interaction with DNA.

The stability of the 2:1 drug-Mg2+ complex is significantly enhanced by an intermolecular interaction between the CDE trisaccharide chain of one Chromomycin A3 molecule and the chromophore of the second molecule in the dimer nactem.ac.uk. This interaction helps to correctly pre-organize the dimer for DNA binding.

The binding of the dimeric Chromomycin A3-Mg2+ complex into the narrow minor groove of B-form DNA induces significant structural perturbations in the DNA duplex researchgate.net. A primary consequence of this binding is a substantial widening and shallowing of the minor groove, which is necessary to accommodate the bulky drug dimer nih.gov.

Structural data reveals that this interaction also causes a distinct "kink" or bend in the DNA helix at the binding site researchgate.net. The resulting DNA conformation is a hybrid structure, exhibiting characteristics of both canonical B-DNA and A-DNA forms nih.gov. These drug-induced conformational changes are not merely incidental; they are fundamental to the compound's mechanism of action, as the distortion of the DNA template interferes with the processes of transcription and replication cellsignal.comnih.gov.

| Parameter | Change upon Binding | Consequence |

| Minor Groove Width | Widens and becomes shallower | Accommodates the bulky dimeric drug complex nih.gov. |

| DNA Helix | A kink or bend is introduced | Local distortion of the DNA duplex researchgate.net. |

| Overall Conformation | Hybrid of B-DNA and A-DNA | Alteration of the standard DNA structure nih.gov. |

Inhibition of Macromolecular Biosynthesis

Chromomycin A3 is a potent inhibitor of the synthesis of essential biological macromolecules, namely DNA and RNA. This inhibition is a direct consequence of its ability to bind to the DNA double helix, thereby creating a physical impediment to the enzymes responsible for replication and transcription.

Direct Inhibition of DNA Replication

Chromomycin A3 directly hinders the process of DNA replication. cellsignal.comnih.gov This inhibition is achieved through its high-affinity binding to the minor groove of DNA, with a strong preference for GC-rich sequences. cellsignal.comnih.gov The formation of a stable Chromomycin A3-DNA complex physically obstructs the progression of DNA polymerase, the enzyme responsible for synthesizing new DNA strands. This blockade of the replication machinery effectively halts the duplication of the genome, a critical step for cell division and proliferation. The binding of Chromomycin A3 to DNA is a cooperative process, often involving the formation of a dimer that bridges two DNA molecules, further stabilizing the complex and enhancing its inhibitory effect on replication.

Transcriptional Blockade through RNA Synthesis Interference

The synthesis of RNA from a DNA template, a process known as transcription, is also significantly impeded by Chromomycin A3. cellsignal.comnih.gov Similar to its effect on DNA replication, the binding of Chromomycin A3 to GC-rich regions in the DNA template interferes with the function of RNA polymerase. This interference can occur in two primary ways: by preventing the initial binding of RNA polymerase to promoter regions, which are often rich in GC content, or by acting as a roadblock to the elongating RNA polymerase as it moves along the DNA strand. This transcriptional blockade prevents the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), all of which are essential for protein synthesis and cellular function.

Interaction with Cellular Regulatory Proteins and Transcription Factors

Beyond its direct impact on the machinery of DNA replication and transcription, Chromomycin A3 also modulates cellular processes by influencing the activity of various DNA-binding proteins, including crucial transcription factors that regulate gene expression.

Modulation of Specificity Protein 1 (Sp1) Activity

Chromomycin A3 has been shown to modulate the activity of Specificity Protein 1 (Sp1), a transcription factor that binds to GC-rich promoter regions to regulate the expression of a wide array of genes involved in cellular processes such as cell growth, differentiation, and apoptosis. cellsignal.com By binding to the same GC-rich sequences that Sp1 recognizes, Chromomycin A3 can competitively inhibit the binding of Sp1 to its target DNA sites. This suppression of Sp1-DNA interaction leads to a downregulation of Sp1-mediated gene expression, which can contribute to the anti-proliferative effects of Chromomycin A3.

Interaction with Oncogenic Transcription Factors (e.g., TBX2)

While direct interaction of Chromomycin A3 with the T-box transcription factor 2 (TBX2) is not as extensively documented as that of its analogues, studies on related chromomycins provide significant insights. Research on Chromomycin A5 and A6 has demonstrated a direct interaction with the oncogenic transcription factor TBX2. africaresearchconnects.comresearchgate.netnih.gov TBX2 is often overexpressed in various cancers and plays a crucial role in promoting cell proliferation and bypassing senescence. africaresearchconnects.comresearchgate.netnih.gov Chromomycins A5 and A6 have been shown to bind to TBX2, modulating its activity and exhibiting cytotoxic effects in cancer cell lines that express this transcription factor. africaresearchconnects.comresearchgate.netnih.gov Given the structural similarities among the chromomycins, it is plausible that Chromomycin A3 may exert some of its effects through a similar interaction with TBX2, although further research is needed to fully elucidate this.

Table 1: Interaction of Chromomycin Analogues with TBX2

| Compound | Interaction with TBX2 | Effect on TBX2-Expressing Cancer Cells |

|---|---|---|

| Chromomycin A5 | Direct binding | Cytotoxic |

| Chromomycin A6 | Direct binding | Cytotoxic |

| Chromomycin A3 | Interaction suggested by analogy | Further research required |

Displacement of DNA-Binding Proteins

A key aspect of the mechanism of action of Chromomycin A3 is its ability to displace other DNA-binding proteins from their target sites. This displacement is a direct consequence of its high-affinity binding to the minor groove of GC-rich DNA sequences, which are also recognition sites for a multitude of transcription factors and other DNA-binding proteins.

By occupying these critical DNA regions, Chromomycin A3 effectively competes with and displaces proteins that are essential for various cellular functions. For instance, it has been demonstrated that Chromomycin A3 can displace the early growth response protein 1 (EGR1) from its GC-rich binding site. This displacement, in turn, can modulate the binding of other factors, such as the TATA-binding protein (TBP), to adjacent DNA sequences. Furthermore, in the context of chromatin structure, Chromomycin A3 has been shown to compete with and displace protamines, which are small, arginine-rich nuclear proteins that are essential for the high-level packaging of DNA in sperm. nih.gov This competitive binding highlights a general mechanism by which Chromomycin A3 can disrupt the normal regulation of gene expression and chromatin organization by displacing endogenous DNA-binding proteins.

Table 2: Examples of DNA-Binding Proteins Displaced by Chromomycin A3

| Displaced Protein | Biological Function | Consequence of Displacement |

|---|---|---|

| Specificity Protein 1 (Sp1) | Regulation of gene expression | Downregulation of Sp1-mediated transcription |

| Early Growth Response 1 (EGR1) | Regulation of cell growth and differentiation | Altered binding of other transcription factors |

| Protamines | DNA packaging in sperm | Disruption of chromatin compaction |

Cell Cycle Perturbations

Dechromose-A chrommycin A3 has been shown to interfere with the normal progression of the cell cycle, a fundamental process that governs cell division. By disrupting the carefully orchestrated phases of the cell cycle, this compound can effectively halt the proliferation of cancer cells.

Research has demonstrated that this compound can induce cell cycle arrest specifically in the S phase in certain cancer cell lines. In a study on cholangiocarcinoma (CCA) cells, treatment with this compound led to an accumulation of cells in the S phase of the cell cycle researchgate.net. This S phase arrest prevents the cell from completing DNA synthesis, a prerequisite for cell division. The underlying mechanism for this S phase arrest is linked to the compound's ability to inhibit DNA replication cellsignal.com. A defect in the assembly of newly synthesized DNA into nucleosomes during the S phase can trigger a DNA damage response and activate the S phase checkpoint, leading to cell cycle arrest nih.gov.

In contrast, a related compound, chromomycin A2, was found to induce an accumulation of metastatic melanoma cells in the G0/G1 phase of the cell cycle, with a subsequent reduction in the S and G2/M phases nih.govsemanticscholar.orgnih.gov. This suggests that the specific phase of cell cycle arrest induced by chromomycins may be cell-line dependent.

Table 1: Effect of Chromomycins on Cell Cycle Progression in Different Cancer Cell Lines

| Compound | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| This compound | Cholangiocarcinoma (CCA) | Induction of S phase arrest | researchgate.net |

| Chromomycin A2 | Metastatic Melanoma (MALME-3M) | Accumulation in G0/G1 phase, reduction in S and G2/M phases | nih.govsemanticscholar.orgnih.gov |

Pathways of Induced Cell Death

Beyond halting cell cycle progression, this compound and its analogs can actively induce cell death in cancer cells through multiple pathways. This ensures that cells with damaged DNA or those that have been arrested in the cell cycle are eliminated, preventing further tumor growth.

This compound is a potent inducer of apoptosis, or programmed cell death. A key mechanism by which it achieves this is through the suppression of the transcription factor Specificity protein 1 (Sp1) researchgate.net. Sp1 controls the expression of several anti-apoptotic proteins, and by inhibiting Sp1, this compound downregulates these protective proteins, thereby promoting apoptosis researchgate.netcellsignal.com. In cholangiocarcinoma cells, this compound was shown to suppress Sp1-related anti-apoptotic proteins, leading to caspase-dependent apoptosis at higher concentrations researchgate.net.

The induction of apoptosis by the related compound chromomycin A5 has also been observed in metastatic melanoma cells, characterized by features such as cell shrinkage and PARP1 cleavage biorxiv.org.

Autophagy is a cellular process of self-digestion that can, under certain conditions, lead to cell death. Studies on the related compound chromomycin A2 have shown that it can induce autophagy in metastatic melanoma cells nih.govsemanticscholar.orgnih.gov. Treatment with chromomycin A2 resulted in the appearance of cellular fragments resembling autophagosomes and an increased expression of the autophagy-related proteins LC3-A and LC3-B nih.govnih.gov. The appearance of acidic vacuolar organelles in treated cells further supported the induction of autophagy nih.govsemanticscholar.orgnih.gov.

This induction of autophagy has also been noted as a feature of immunogenic cell death induced by chromomycin A5 in melanoma cells nih.govnih.gov.

Immunogenic cell death (ICD) is a form of regulated cell death that activates an anti-tumor immune response nih.govnih.gov. Certain chemotherapeutic agents can induce ICD, causing tumor cells to release damage-associated molecular patterns (DAMPs) that act as adjuvants to stimulate the immune system biorxiv.orgnih.govnih.gov.

The related compound, chromomycin A5, has been identified as a bona fide inducer of ICD in melanoma nih.govnih.gov. Treatment of metastatic melanoma cells with chromomycin A5 led to the hallmarks of ICD, including the surface exposure of calreticulin (B1178941) and the release of ATP and high mobility group box 1 (HMGB1) nih.govnih.gov. This process is accompanied by apoptosis and autophagy nih.govnih.gov. The induction of ICD by chromomycin A5 was confirmed in a vaccination assay where mice vaccinated with chromomycin A5-treated cells showed activation of antigen-presenting cells and T lymphocytes, leading to an antitumor response nih.govnih.gov.

Table 2: Key Molecular Events in Immunogenic Cell Death Induced by Chromomycin A5

| Molecular Event | Description | Reference |

|---|---|---|

| Calreticulin (CRT) Exposure | Translocation of CRT to the cell surface, acting as an "eat-me" signal for dendritic cells. | nih.govnih.gov |

| ATP Release | Extracellular ATP acts as a "find-me" signal, attracting immune cells to the tumor site. | nih.govnih.gov |

| HMGB1 Release | Passive release of High Mobility Group Box 1 from the nucleus of dying cells, which acts as a pro-inflammatory signal. | nih.govnih.gov |

| Induction of Apoptosis and Autophagy | Concurrent activation of these cell death pathways contributes to the overall ICD process. | nih.govnih.gov |

Molecular Mechanisms of Resistance to Dechromose a Chrommycin A3

Self-Resistance Mechanisms in Producer Microorganisms

The microorganisms that synthesize chromomycin (B10761888) A3 and related compounds, such as Streptomyces griseus subsp. griseus, possess a robust suite of self-protection mechanisms. nih.gov These resistance determinants are typically encoded by genes located within the antibiotic's biosynthetic gene cluster (BGC), ensuring that the machinery for protection is co-regulated with the production of the toxic compound itself. nih.govresearchgate.net

Drug Efflux via ABC Transporter Systems (e.g., CmrAB, CosIJ)

A primary line of defense against self-intoxication is the active removal of the antibiotic from the cytoplasm. This is often accomplished by ATP-Binding Cassette (ABC) transporters, a large family of membrane proteins that utilize the energy from ATP hydrolysis to pump various molecules across cellular membranes. solvobiotech.comnih.govyoutube.com

In the chromomycin A3 producer Streptomyces griseus, the biosynthetic gene cluster contains the genes cmrA and cmrB, which encode a Type I ABC transporter system, CmrAB. nih.gov This transporter is crucial for resistance. Studies involving the heterologous expression of these genes in the sensitive host Streptomyces albus demonstrated that CmrAB confers a significant level of resistance. Interestingly, the CmrAB transporter shows high efficacy in exporting a deacetylated precursor of chromomycin A3, suggesting a model where the final activation step of the antibiotic may occur outside the cell to minimize intracellular damage. nih.gov Similarly, in the cosmomycin D producer, Streptomyces olindensis, the genes cosI and cosJ encode an analogous ABC transporter system that functions as an efflux pump for self-resistance. asm.org

| ABC Transporter System | Associated Genes | Producing Organism | Function |

| CmrAB | cmrA, cmrB | Streptomyces griseus | Efflux of Chromomycin A3 and its precursors nih.gov |

| CosIJ | cosI, cosJ | Streptomyces olindensis | Efflux of Cosmomycin D asm.org |

DNA Repair Mechanisms Involving UvrA-Like Proteins (e.g., CmrX, CosU)

Since the primary target of chromomycin A3 is DNA, producer organisms have developed mechanisms to protect or repair their genetic material from the antibiotic's damaging effects. A key strategy involves proteins homologous to UvrA, a component of the bacterial nucleotide excision repair (NER) system that recognizes DNA damage. nih.govnih.gov

The chromomycin biosynthetic gene cluster in S. griseus includes the gene cmrX, which encodes a UvrA-like protein. nih.gov Inactivation of cmrX renders the producer strain highly sensitive to chromomycin A3, highlighting its critical role in self-resistance. nih.gov It is proposed that these specialized UvrA-like proteins recognize the distortions in the DNA helix caused by the binding of the antibiotic and initiate repair processes. nih.govbiorxiv.org In S. olindensis, a homologous UvrA-like protein encoded by the cosU gene serves a similar protective function against cosmomycin D. asm.org Studies on a related protein, Ecm16 from the echinomycin (B1671085) producer, show that these UvrA homologs can bind preferentially to DNA that is intercalated with the antibiotic and often function independently of the other components of the canonical NER pathway. nih.govresearchgate.netosti.gov This suggests a specialized DNA surveillance and repair system dedicated to mitigating the specific type of damage caused by the organism's own secondary metabolite.

| UvrA-Like Protein | Associated Gene | Producing Organism | Proposed Function |

| CmrX | cmrX | Streptomyces griseus | DNA damage recognition and repair nih.gov |

| CosU | cosU | Streptomyces olindensis | DNA damage recognition and repair asm.org |

| Ecm16 | ecm16 | Echinomycin producer | Preferential binding to antibiotic-DNA adducts nih.govbiorxiv.org |

Detoxification Pathways (e.g., Mycothiol (B1677580) Peroxidase)

In addition to efflux and DNA repair, producer organisms may employ enzymatic detoxification pathways. Anthracycline antibiotics, which also interact with DNA, can generate reactive oxygen species (ROS) that cause cellular damage. To counteract this, some producers utilize specialized antioxidant systems. In Gram-positive bacteria like Streptomyces, mycothiol (MSH) is the major low-molecular-weight thiol that plays a role analogous to glutathione, protecting against oxidative stress and detoxifying harmful compounds. nih.govubc.ca

Research on the cosmomycin D-producing S. olindensis has identified a novel resistance mechanism involving a mycothiol peroxidase (MPx), encoded by the gene cosP. asm.org This enzyme is part of the CysGPx peroxidase family and is involved in the detoxification of hydrogen peroxide (H₂O₂) generated during antibiotic production. asm.org The CosP protein helps protect the cell from the peroxidation damage that can be induced by the antibiotic, representing a third tier of defense in the producer's self-resistance arsenal. asm.org This highlights that resistance is often a multi-faceted strategy, addressing not only the primary action of the antibiotic but also its secondary toxic effects.

Co-Regulation of Resistance Genes within Biosynthetic Gene Clusters

The strategic location of self-resistance genes within the biosynthetic gene cluster (BGC) for the antibiotic is a common feature in producer microorganisms. nih.govnih.gov This genomic arrangement facilitates the coordinated expression of both the antibiotic synthesis and resistance genes. The expression of these clusters is often tightly controlled by pathway-specific regulatory proteins, which act as master switches. researchgate.net

In S. griseus, the resistance genes cmrA, cmrB, and cmrX are physically linked to the other chromomycin biosynthesis genes. nih.gov Their expression is co-regulated, ensuring that the protective mechanisms are active when the antibiotic is being produced. This co-regulation is crucial for the survival of the organism. nih.gov For instance, the inactivation of a transcriptional repressor gene, cmmRII, in the chromomycin cluster leads to overproduction of the antibiotic and a concurrent high level of resistance, demonstrating the linked regulation of biosynthesis and resistance. nih.govresearchgate.net This integrated genetic architecture ensures that the cell does not succumb to the toxic product it is synthesizing.

Acquired Resistance Mechanisms in Model Systems

While producer organisms have innate resistance, other bacteria or cells can develop resistance to chromomycin A3 through the acquisition of genetic changes. These changes often involve modifications that prevent the drug from reaching or interacting with its molecular target.

Alterations in Drug Target Sites

The molecular target of Dechromose-A chrommycin A3 is the minor groove of DNA, where it binds as a dimer with a preference for GC-rich sequences. nih.govnih.govnih.gov This binding physically obstructs the progression of DNA and RNA polymerases, leading to the inhibition of replication and transcription. cellsignal.com A fundamental mechanism of acquired resistance to many antibiotics involves the alteration of the drug's target site, which reduces the binding affinity of the drug. crstoday.comnih.govsemanticscholar.org

Enhanced DNA Repair Processes

Resistance to this compound, a potent DNA-binding agent, can arise from the upregulation of cellular DNA repair mechanisms. By efficiently recognizing and removing the drug-DNA adducts, cancer cells can mitigate the cytotoxic effects of the compound and continue to proliferate. The primary pathways implicated in the repair of damage induced by agents like this compound are Base Excision Repair (BER) and Nucleotide Excision Repair (NER).

The intrinsic resistance of the Chromomycin A3-producing organism, Streptomyces griseus, provides a model for understanding potential repair-based resistance mechanisms. This bacterium possesses a gene, cmrX, which encodes a UvrA-like protein. UvrA is a key component of the ABC excision nuclease system, which is integral to the NER pathway. The involvement of a UvrA homolog in the resistance of S. griseus to its own antibiotic product strongly suggests that an NER-like pathway is crucial for repairing the DNA damage caused by Chromomycin A3 nih.gov. Inactivation of the cmrX gene renders the bacterium more sensitive to the antibiotic, highlighting the protective role of this DNA repair protein nih.gov.

In the context of human cancer cells, an analogous mechanism of resistance is highly probable. Although direct studies on this compound are limited, the principle of enhanced DNA repair conferring resistance to DNA-damaging agents is well-established. Cancer cells with elevated expression of key NER proteins would be better equipped to remove the bulky adducts formed by this compound from their DNA.

The following table summarizes the key DNA repair pathways and their potential role in resistance to this compound.

| DNA Repair Pathway | Key Proteins/Genes (Examples) | Putative Role in Resistance to this compound |

| Nucleotide Excision Repair (NER) | UvrA, ERCC1, XPF, XPA | Recognition and removal of bulky this compound-DNA adducts. Overexpression may lead to more efficient repair and thus, resistance. |

| Base Excision Repair (BER) | DNA glycosylases, AP endonuclease, DNA polymerase β | Repair of secondary DNA damage (e.g., oxidative lesions) resulting from this compound treatment. Enhanced activity could increase cell survival. |

Modifications in Intracellular Drug Concentrations

A critical factor in the efficacy of any therapeutic agent is its ability to reach and accumulate at its target site within the cell. Consequently, modifications that lead to a decrease in the intracellular concentration of this compound represent a significant mechanism of resistance. This is primarily achieved through the action of efflux pumps, which are transmembrane proteins that actively transport drugs out of the cell.

A well-documented example of this mechanism is found in the Chromomycin A3-producing organism, Streptomyces griseus. This bacterium has evolved a sophisticated self-resistance mechanism involving a type I ATP-binding cassette (ABC) transporter encoded by the cmrA and cmrB genes nih.gov. This transporter is responsible for the efflux of a deacetylated precursor of Chromomycin A3, thereby preventing the intracellular accumulation of the toxic compound nih.gov. The co-expression of cmrA, cmrB, and the DNA repair gene cmrX is necessary to achieve high levels of resistance in a heterologous host, demonstrating a multi-faceted resistance strategy in the producing organism nih.gov.

In human cancer cells, a similar mechanism of resistance involving ABC transporters is a common phenomenon. The multidrug resistance 1 (MDR1) gene, which encodes for P-glycoprotein (P-gp), is a well-known ABC transporter that confers resistance to a wide range of chemotherapeutic agents by pumping them out of the cell. Interestingly, research on aureolic acid antibiotics has shown that they can, in some contexts, repress the transcription of the MDR1 gene. This suggests a complex interplay where the drug itself can influence the expression of its own potential resistance mechanism. However, it is highly plausible that cancer cells could develop resistance to this compound through the overexpression of MDR1 or other ABC transporter genes.

The table below outlines the key efflux pumps and their potential involvement in modifying the intracellular concentration of this compound.

| Efflux Pump Family | Specific Transporter (Gene) | Mechanism of Action |

| ATP-Binding Cassette (ABC) Transporters | CmrA/CmrB (S. griseus) | Efflux of a this compound precursor, reducing intracellular concentration. |

| ATP-Binding Cassette (ABC) Transporters | P-glycoprotein (MDR1) | Potential for efflux of this compound from cancer cells, leading to reduced intracellular accumulation and resistance. |

Advanced Research Methodologies and Techniques in Dechromose a Chrommycin A3 Research

Spectroscopic Techniques for Elucidating Molecular Interactions

Spectroscopic methods are fundamental to understanding the structural and dynamic aspects of Dechromose-A chrommycin A3's interactions with its primary target, DNA. These techniques offer a window into the conformational changes, binding kinetics, and thermodynamic parameters that govern the formation of the drug-DNA complex.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool in defining the precise binding mode of chromomycin (B10761888) A3 to DNA. Both ¹H and ¹³C NMR studies have been employed to probe the structural details of the drug-DNA complex. Early studies using ¹³C NMR on the complex of chromomycin A3 with calf thymus DNA revealed significant chemical shift perturbations for the guanine (B1146940) and cytosine bases, consistent with the known GC-rich binding preference of the compound. Comparison of these spectra with those of DNA-bound actinomycin D, a known intercalator, showed similarities, suggesting a possible intercalative binding mode.

Further evidence from ¹H NMR studies of the imino protons of the DNA duplex provided more nuanced insights. In complexes with both calf thymus DNA and the synthetic oligonucleotide poly(dG-dC), new, upfield-shifted resonances were observed for the G-C imino protons, a characteristic feature of ligand intercalation. However, other ¹H and ³¹P NMR studies on a complex with a d(ATGCAT)₂ duplex have provided strong evidence for a non-intercalative mode of binding. These studies suggest that the chromomycin A3 chromophore resides in the major groove of the DNA, with the hydrophilic side facing the helix interior. Two-dimensional NMR experiments have confirmed that the DNA retains a right-handed B-form conformation, albeit with localized distortions. These seemingly contradictory findings highlight the complex nature of the interaction, which may be influenced by the specific DNA sequence and experimental conditions.

Table 1: Key NMR Spectroscopic Findings for Chromomycin A3-DNA Interactions

| Technique | DNA Substrate | Key Observations | Inferred Binding Mode |

| ¹³C NMR | Calf Thymus DNA | Prominent changes in G and C base resonances. | Intercalative |

| ¹H NMR | Calf Thymus DNA, poly(dG-dC) | Upfield shift of G-C imino proton peak. | Intercalative |

| ¹H and ³¹P NMR | d(ATGCAT)₂ | Protection of a guanine imino proton; distortions in the TGC region; retention of B-form DNA. | Non-intercalative (Major Groove Binding) |

Absorption, fluorescence, and circular dichroism (CD) spectroscopies are invaluable for characterizing the binding affinity, kinetics, and thermodynamics of the this compound-DNA interaction. These techniques rely on changes in the spectral properties of the drug or DNA upon complex formation.

Absorption Spectroscopy: The visible absorption spectrum of chromomycin A3 is sensitive to its environment. The binding to DNA in the presence of Mg²⁺ ions leads to characteristic changes in the absorption spectrum, which can be monitored to determine binding stoichiometry and affinity. Studies have shown that Mg²⁺ is crucial for the formation of two types of drug-Mg²⁺ complexes with different stoichiometries (1:1 and 2:1), which then interact with DNA.

Fluorescence Spectroscopy: Chromomycin A3 is a fluorescent molecule, and its emission properties are altered upon binding to DNA. scispace.com This change in fluorescence can be exploited to quantify the binding interaction. Fluorescence titration experiments, where the concentration of DNA is varied while keeping the drug concentration constant, allow for the determination of binding constants. researchgate.net The intrinsic fluorescence of chromomycin A3 has an excitation maximum at 458 nm and an emission maximum at 590 nm. scispace.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying conformational changes in macromolecules like DNA upon ligand binding. The CD spectrum of DNA is sensitive to its helical structure. The interaction of chromomycin A3-Mg²⁺ complexes with DNA induces significant changes in the DNA's CD spectrum, providing insights into the nature of the binding and any associated conformational changes in the DNA. nih.gov Furthermore, temperature-dependent CD measurements can be used to determine the thermodynamic parameters of the interaction, such as enthalpy (ΔH) and entropy (ΔS) changes, revealing whether the binding is enthalpically or entropically driven. scispace.comnih.govnih.gov For instance, the interaction of the 1:1 chromomycin A3-Mg²⁺ complex with DNA is exothermic, while the interaction of the 2:1 complex is endothermic, suggesting different binding mechanisms. nih.gov

Table 2: Spectroscopic Data for Chromomycin A3-DNA Binding

| Spectroscopic Technique | Parameter Measured | Key Findings |

| Absorption Spectroscopy | Binding Stoichiometry and Affinity | Formation of 1:1 and 2:1 Chromomycin A3:Mg²⁺ complexes that bind to DNA. |

| Fluorescence Spectroscopy | Binding Constant | Fluorescence quenching or enhancement upon DNA binding allows for quantification of affinity. |

| Circular Dichroism (CD) | Conformational Changes and Thermodynamics | Binding induces changes in the DNA CD spectrum; temperature-dependent studies reveal thermodynamic parameters of the interaction. |

Affinity-Based Methodologies for Target Identification

While DNA is the primary target of this compound, identifying potential off-target protein interactions is crucial for a complete understanding of its biological activity. Affinity-based methodologies are powerful tools for this purpose.

Bioaffinity chromatography is a technique used to isolate and purify target proteins from complex biological mixtures. This method involves immobilizing a ligand (in this case, a derivative of this compound) onto a solid support matrix. When a cell lysate or other biological sample is passed over this matrix, proteins that have an affinity for the immobilized ligand will bind, while other proteins will wash through. The bound proteins can then be eluted and identified, typically by mass spectrometry.

While specific studies employing bioaffinity chromatography for the comprehensive target identification of this compound are not extensively reported in the literature, this technique remains a highly viable and powerful approach for discovering novel protein interactors of the compound. The synthesis of a suitable chromomycin A3 derivative with a linker for immobilization would be a prerequisite for such studies.

Microscale Thermophoresis (MST) is a sensitive biophysical technique that measures the affinity of a ligand for a protein in solution. nih.govnih.govfrontiersin.orgnih.govyoutube.com It is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient. The thermophoretic movement of a molecule is dependent on its size, charge, and hydration shell. When a ligand binds to a protein, these properties can change, leading to a change in its thermophoretic mobility.

In a typical MST experiment, one of the binding partners is fluorescently labeled. The movement of the labeled molecule through a microscopic temperature gradient is monitored as the concentration of the unlabeled binding partner is varied. The resulting binding curve allows for the precise determination of the dissociation constant (Kd). MST is a powerful tool for characterizing ligand-protein interactions due to its low sample consumption, speed, and ability to be performed in complex biological liquids. Although specific MST studies on this compound are not prominent in the available literature, this technique holds great potential for validating potential protein targets identified through other methods and for quantifying their binding affinities.

Genetic Manipulation and Engineering Tools

Genetic manipulation and engineering of the producing organism, Streptomyces griseus, have been instrumental in understanding the biosynthesis of chromomycin A3 and in the generation of novel analogs. The biosynthetic gene cluster for chromomycin A3 has been identified and characterized, spanning approximately 43 kb and containing 36 genes. nih.gov

Techniques such as gene inactivation and heterologous expression have been successfully applied. For example, the disruption of the cmmWI gene, which encodes a polyketide reductase, led to the production of novel chromomycin derivatives with altered side chains. nih.gov This demonstrates the potential of genetic engineering to create a library of chromomycin analogs with potentially improved therapeutic properties.

Furthermore, the heterologous expression of the chromomycin A3 biosynthetic gene cluster in other Streptomyces species has been explored. scispace.comnih.gov This approach can lead to improved production yields and facilitates the genetic manipulation of the biosynthetic pathway in a more tractable host. The identification and characterization of resistance genes within the cluster, such as those encoding ABC transporters, have also provided insights into the self-resistance mechanisms of the producing organism and have implications for the production of the antibiotic. nih.govresearchgate.net The application of modern genetic tools, such as CRISPR/Cas9, holds further promise for the precise and efficient engineering of the chromomycin A3 biosynthetic pathway to generate novel and more effective antitumor agents. nih.govfrontiersin.orgyoutube.commdpi.comyoutube.com

Gene Replacement and Inactivation Strategies

Gene replacement and inactivation are powerful tools for elucidating the function of specific genes within the chromomycin biosynthetic gene cluster. By disrupting or deleting a particular gene, researchers can observe the resulting changes in the production of secondary metabolites, thereby inferring the gene's role in the biosynthetic pathway.

In the context of Chromomycin A3 biosynthesis in Streptomyces griseus subsp. griseus, several studies have successfully employed gene replacement to inactivate putative glycosyltransferase genes. The chromomycin gene cluster contains four such genes: cmmGI, cmmGII, cmmGIII, and cmmGIV. Independent inactivation of these genes has led to the production of novel chromomycin derivatives, providing insight into the sequential glycosylation steps. nih.gov

For instance, the inactivation of the cmmWI gene, which encodes a polyketide reductase, resulted in the production of three new chromomycin derivatives: chromomycin SK, chromomycin SA, and chromomycin SDK. nih.govresearchgate.net These analogs exhibited altered side chains, demonstrating the role of cmmWI in the reduction of the polyketide side chain during biosynthesis.

A summary of the outcomes from gene inactivation studies is presented in the table below.

| Gene Inactivated | Producing Organism | Resulting Compounds | Implied Function of Gene Product |

| cmmGI | Streptomyces griseus | Prechromomycin A4, 4A-O-deacetyl-3A-O-acetyl-prechromomycin A4, 3A-O-acetyl-prechromomycin A4 | Transfer of the second D-oliosyl residue (sugar B) to form the disaccharide chain |

| cmmGII | Streptomyces griseus | Prechromomycin A2, Prechromomycin A3 | Transfer of the first D-oliosyl residue to the aglycone at the 8-position |

| cmmGIII | Streptomyces griseus | Premithramycin A1 | Transfer of the second D-olivose residue (sugar D) in the trisaccharide chain |

| cmmGIV | Streptomyces griseus | Premithramycinone (B1215898) | Transfer of the first D-olivose residue (sugar C) to the tetracyclic intermediate |

| cmmWI | Streptomyces griseus | Chromomycin SK, Chromomycin SA, Chromomycin SDK | Polyketide reductase involved in side chain reduction |

These gene inactivation strategies, often employing PCR targeting-based approaches, have proven invaluable in dissecting the complex biosynthetic pathway of Chromomycin A3 and in generating novel analogs with potential antitumor activity. nih.govmdpi.com

Overexpression Systems for Protein Function Analysis

In addition to gene inactivation, overexpression of specific genes, particularly regulatory genes, is a key strategy to enhance the production of natural products and to study protein function. By increasing the transcription of a target gene, researchers can amplify the activity of the corresponding enzyme and observe its effect on the metabolic output of the organism.

In Streptomyces reseiscleroticus, which harbors a silent chromomycin biosynthetic gene cluster, the manipulation of two regulatory genes, SrcmRI (an activator) and SrcmRII (a repressor), has been demonstrated to activate and significantly increase the production of chromomycins A2 and A3. nih.gov

Overexpression of the SARP-type activator gene, SrcmRI, successfully turned on the silent biosynthetic pathway. nih.gov Similarly, disruption of the PadR-like repressor gene, SrcmRII, also activated the pathway. A synergistic effect was observed when both strategies were combined, leading to a substantial increase in chromomycin titers. nih.gov

The following table summarizes the impact of regulatory gene manipulation on Chromomycin A3 production.

| Genetic Modification | Organism | Chromomycin A3 Titer (mg/L) in R5 agar |

| Wild Type | Streptomyces reseiscleroticus | 0 |

| Overexpression of SrcmRI | Streptomyces reseiscleroticus | 8.9 ± 1.2 |

| Disruption of SrcmRII | Streptomyces reseiscleroticus | 49.3 ± 4.3 |

| Overexpression of SrcmRI + Disruption of SrcmRII | Streptomyces reseiscleroticus | 69.4 ± 7.6 |

| Optimized liquid fermentation of engineered strain | Streptomyces reseiscleroticus | 145.1 ± 15.3 |

These overexpression systems not only serve as a method to increase the yield of valuable compounds but also confirm the function of regulatory proteins in controlling the expression of the entire biosynthetic gene cluster.

Cell and Molecular Biology Assays for Mechanistic Studies

A variety of cell and molecular biology assays are employed to investigate the mechanism of action of this compound and related compounds at the cellular and molecular levels.

Cell Cycle Distribution Analysis via Flow Cytometry

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the context of Chromomycin A3 research, it is particularly useful for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.commiltenyibiotec.com

Chromomycin A3 is a fluorescent antibiotic that binds preferentially to GC-rich regions of DNA. cellsignal.com This property allows it to be used as a DNA stain in flow cytometry. semanticscholar.orgnih.gov The intensity of Chromomycin A3 fluorescence is proportional to the DNA content of the cell, which doubles during the S phase and is at its peak in the G2/M phase. thermofisher.com

By staining a population of cells with Chromomycin A3 and analyzing them with a flow cytometer, a histogram of DNA content can be generated. This histogram reveals the percentage of cells in each phase of the cell cycle. thermofisher.com Studies have shown that Chromomycin A3 can induce S-phase arrest in cancer cells, a finding that can be quantitatively assessed using this method. medchemexpress.com

The table below illustrates a hypothetical dataset from a flow cytometry experiment analyzing the effect of a this compound analog on the cell cycle distribution of a cancer cell line.

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (untreated) | 65% | 20% | 15% |

| Compound X (10 nM) | 40% | 50% | 10% |

| Compound X (50 nM) | 25% | 65% | 10% |

This technique is also used in bivariate flow karyotyping, where Chromomycin A3 is often used in combination with other DNA dyes like Hoechst to distinguish between different chromosomes based on their base composition and DNA content. nih.gov

Gene Expression Profiling in Response to Compound Treatment

Gene expression profiling is a technique used to measure the activity of thousands of genes at once, creating a global picture of cellular function. In the context of this compound research, this methodology can be used to understand the cellular response to treatment with the compound. nih.gov

By treating cells with this compound and then analyzing changes in their mRNA levels using techniques like microarray analysis or RNA sequencing, researchers can identify which genes and cellular pathways are affected by the compound. mdpi.com

For example, since Chromomycin A3 is known to inhibit transcription by binding to DNA, gene expression profiling could reveal the specific sets of genes whose transcription is most sensitive to the compound. cellsignal.com It can also identify genes involved in cellular stress responses, apoptosis, and cell cycle regulation that are up- or down-regulated following treatment. This information is crucial for elucidating the compound's mechanism of action and for identifying potential biomarkers of response. nih.gov

A hypothetical gene expression profiling experiment might yield the following results for a set of key genes in response to a this compound analog.

| Gene | Function | Fold Change in Expression (Treated vs. Control) |

| CDKN1A (p21) | Cell cycle arrest | +3.5 |

| CCNE1 (Cyclin E1) | G1/S transition | -2.8 |

| GADD45A | DNA damage response | +4.2 |

| BCL2 | Anti-apoptotic | -3.1 |

| BAX | Pro-apoptotic | +2.5 |

Such data provides a comprehensive view of the molecular perturbations induced by the compound, offering valuable insights into its therapeutic potential and mechanism of action.

In Vitro DNA Cleavage Assays with Restriction Enzymes

In vitro DNA cleavage assays are used to study the interaction of compounds with DNA and their ability to inhibit the activity of enzymes that act on DNA, such as restriction enzymes. Chromomycin A3 is known to bind to the minor groove of DNA at GC-rich sequences. medchemexpress.com This binding can physically block the access of proteins, including restriction enzymes, to their recognition sites on the DNA.

An in vitro DNA cleavage assay to investigate the effect of this compound would typically involve the following components:

A purified plasmid or linear DNA fragment with known restriction sites.

A specific restriction enzyme that recognizes and cleaves a GC-rich sequence.

Varying concentrations of the this compound compound.

The DNA and the compound are pre-incubated to allow for binding, after which the restriction enzyme is added. The reaction products are then analyzed by agarose gel electrophoresis. If the compound binds to the restriction site, it will inhibit cleavage by the enzyme, resulting in a higher proportion of uncut DNA.

The results of such an assay can be summarized in a table like the one below.

| This compound Concentration | % DNA Cleavage by Restriction Enzyme |

| 0 nM (Control) | 98% |

| 10 nM | 75% |

| 50 nM | 30% |

| 100 nM | 5% |

This type of assay provides direct evidence of the compound's ability to bind to specific DNA sequences and interfere with DNA-protein interactions, a key aspect of its mechanism of action.

Omics-Based Approaches